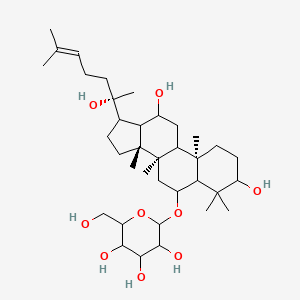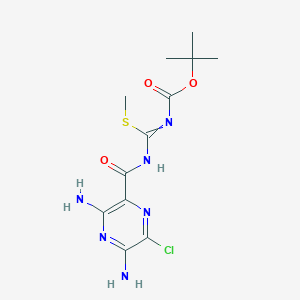![molecular formula C22H26N2O6S B14799163 2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is a complex organic compound with a unique structure that includes a methoxyethyl group, a phenoxyethoxy group, and a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butanoate backbone: This can be achieved through esterification reactions involving butanoic acid derivatives.
Introduction of the phenoxyethoxy group: This step often involves nucleophilic substitution reactions where a phenoxyethanol derivative reacts with an appropriate leaving group.
Attachment of the methoxyethyl group: This can be done through etherification reactions using methoxyethanol and suitable catalysts.
Final assembly: The final step involves coupling the intermediate compounds through amide or thioamide bond formation, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-methoxyethyl 4-oxo-4-({[(2-{[(1-phenylethyl)amino]carbonyl}phenyl)amino]carbonothioyl}amino)butanoate
- 2-methoxyethyl 4-oxo-4-[({4-[(tetrahydro-2-furanylmethyl)sulfamoyl]phenyl}carbamothioyl)amino]butanoate
Uniqueness
2-methoxyethyl 4-oxo-4-[({[4-(2-phenoxyethoxy)phenyl]amino}carbonothioyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H26N2O6S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-methoxyethyl 4-oxo-4-[[4-(2-phenoxyethoxy)phenyl]carbamothioylamino]butanoate |
InChI |
InChI=1S/C22H26N2O6S/c1-27-13-14-30-21(26)12-11-20(25)24-22(31)23-17-7-9-19(10-8-17)29-16-15-28-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,23,24,25,31) |
InChI-Schlüssel |
HQJDKDOLHBIZRY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)CCC(=O)NC(=S)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
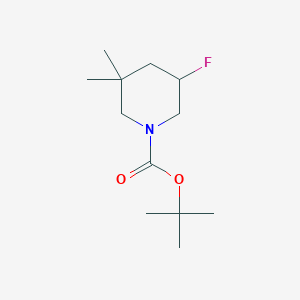
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
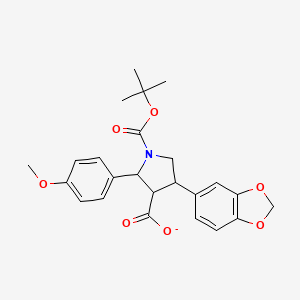
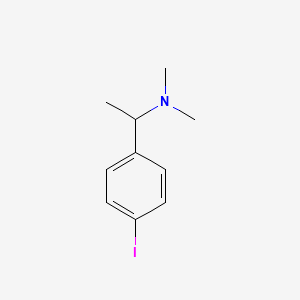
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
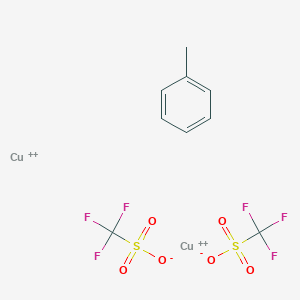
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
